quadranoside III

Description

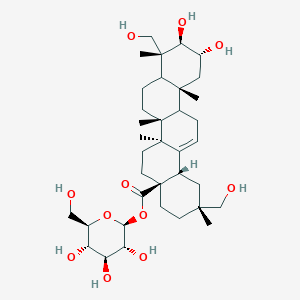

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(17-38)10-12-36(30(45)47-29-27(43)26(42)25(41)22(16-37)46-29)13-11-34(4)19(20(36)14-31)6-7-24-32(2)15-21(40)28(44)33(3,18-39)23(32)8-9-35(24,34)5/h6,20-29,37-44H,7-18H2,1-5H3/t20-,21+,22+,23?,24?,25+,26-,27+,28-,29-,31+,32-,33-,34+,35+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEKJLLBSCAOPU-DRQLJIAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quadranoside III: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Quadranoside III, a triterpene glucoside isolated from the seeds of Combretum quadrangulare. The information presented herein is compiled from publicly available scientific literature, with a focus on its chemical structure, properties, and biological activities.

Chemical Structure and Identification

This compound is a complex natural product belonging to the triterpene glycoside family. Its chemical identity has been established through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The definitive structure of this compound was reported in the Journal of Natural Products in 2000. While a 2D structural image is not available in the public domain, its chemical identifiers provide a precise description of its topology and stereochemistry.

| Identifier | Value |

| Molecular Formula | C36H58O11[1] |

| InChI | InChI=1S/C36H58O11/c1-31(17-38)10-12-36(30(45)47-29-27(43)26(42)25(41)22(16-37)46-29)13-11-34(4)19(20(36)14-31)6-7-24-32(2)15-21(40)28(44)33(3,18-39)23(32)8-9-35(24,34)5/h6,20-29,37-44H,7-18H2,1-5H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,31+,32-,33-,34+,35+,36-/m0/s1[1] |

| InChIKey | FZEKJLLBSCAOPU-ZIFCEQGUSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 666.8 g/mol | [1] |

| Exact Mass | 666.397913 g/mol | [1] |

| Appearance | Not reported | - |

| Solubility | Soluble in Pyridine-d5 (for NMR) | [1] |

| Optical Rotation | Not publicly available | - |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its biological activity, as inferred from the primary literature.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Combretum quadrangulare is a multi-step process involving extraction and chromatography. The general workflow is depicted below.

Detailed Steps:

-

Extraction: The dried and powdered seeds of Combretum quadrangulare are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The methanol-soluble fraction, which contains the triterpene glycosides, is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of methanol in water.

-

Silica Gel Chromatography: Fractions containing compounds of interest are further purified by silica gel column chromatography using a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reverse-phase HPLC to yield the pure compound.

Hepatoprotective Activity Assay

The potential of this compound to protect liver cells from damage was assessed using an in-vitro model of D-galactosamine (D-GalN) and Tumor Necrosis Factor-alpha (TNF-α)-induced cytotoxicity in primary cultured mouse hepatocytes.

Protocol:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice and cultured in appropriate media.

-

Treatment: The cultured hepatocytes are pre-treated with varying concentrations of this compound for a specified period.

-

Induction of Cytotoxicity: Following pre-treatment, the cells are exposed to a combination of D-galactosamine and TNF-α to induce apoptosis.

-

Incubation: The treated cells are incubated for 24 hours.

-

Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The percentage of cell protection is calculated by comparing the viability of cells treated with this compound to that of untreated control cells and cells treated with D-GalN/TNF-α alone.

Biological Activity and Signaling Pathways

The mechanism of D-GalN/TNF-α-induced hepatotoxicity involves the activation of the extrinsic apoptosis pathway. A simplified representation of this signaling cascade is provided below.

Conclusion

This compound is a well-characterized triterpene glycoside from Combretum quadrangulare. While its chemical structure and properties have been defined, initial biological screening for hepatoprotective activity did not show significant effects in the D-galactosamine/TNF-α-induced cytotoxicity model. Further research may be warranted to explore other potential biological activities of this complex natural product. This technical guide provides a foundational resource for scientists interested in the study of this compound and related compounds.

References

Quadranoside III: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for quadranoside III, a cycloartane triterpene glycoside. The information is compiled to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

To date, the sole identified natural source of this compound is the leaves of the plant Barringtonia acutangula (L.) Gaertn.[1][2][3][4][5] This evergreen tree, belonging to the Lecythidaceae family, is found in the tropical regions of Southeast Asia, Australia, and Africa, often along riverbanks and in low-lying wet areas. While various parts of Barringtonia acutangula are used in traditional medicine for a range of ailments, this compound has been specifically isolated from its leaves.[1][2][3][4][5]

Isolation of this compound

The isolation of this compound from the leaves of Barringtonia acutangula is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is based on published literature.[6][7][8]

Experimental Protocol

-

Extraction:

-

Dried and powdered leaves of Barringtonia acutangula (2.5 kg) are exhaustively extracted with hot ethanol (EtOH).

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The concentrated ethanol extract is suspended in water (H₂O) and partitioned with n-butanol (n-BuOH).

-

The n-BuOH soluble fraction, which contains the glycosides, is collected and concentrated.

-

-

Column Chromatography (Initial Separation):

-

The n-BuOH soluble fraction (40 g) is subjected to column chromatography on a silica gel column (60-120 mesh).

-

A gradient elution is performed using a mixture of chloroform (CHCl₃) and methanol (MeOH).

-

-

Column Chromatography (Purification):

-

Fractions eluted with 20% MeOH in CHCl₃ are combined based on their thin-layer chromatography (TLC) profiles.

-

The combined fractions are further purified by column chromatography on a silica gel column (230-400 mesh).

-

The final purification is achieved using an isocratic elution with a solvent system of CHCl₃:MeOH:H₂O (8:2:0.2, v/v/v).

-

-

Final Product:

-

This purification process yields pure this compound (15 mg).

-

Quantitative Data Summary

| Parameter | Value |

| Starting Plant Material (dried leaves) | 2.5 kg |

| n-Butanol Soluble Fraction | 40 g |

| Final Yield of this compound | 15 mg |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound.

Potential Signaling Pathway

While the specific biological activities and signaling pathways of pure this compound have not been extensively reported, extracts of Barringtonia acutangula have demonstrated anti-inflammatory and cytotoxic effects. Saponins, the class of compounds to which this compound belongs, are known to modulate various signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival.

The following diagram represents a simplified, hypothetical model of how a saponin like this compound might inhibit the NF-κB signaling pathway, based on the known mechanisms of other anti-inflammatory natural products.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. bioresearchcommunications.com [bioresearchcommunications.com]

- 3. docsdrive.com [docsdrive.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct ultraviolet-signaling pathways in bean leaves. DNA damage is associated with beta-1,3-glucanase gene induction, but not with flavonoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Quadranoside III: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadranoside III is a triterpenoid glucoside that has been isolated from the seeds of Combretum quadrangulare. As a member of the diverse saponin family, it is of interest to the scientific community for its potential biological activities. This document provides a detailed overview of the available scientific literature on this compound, focusing on its physicochemical properties, biological activities, and the experimental methodologies used for its characterization.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound have been determined.

| Property | Value | Source |

| Molecular Formula | C36H58O11 | SpectraBase |

| Molecular Weight | 666.8 g/mol | SpectraBase |

| Source | Seeds of Combretum quadrangulare | [1] |

Biological Activity

Initial research has highlighted the potential of quadranosides, including compounds structurally related to this compound, in hepatoprotection.

Hepatoprotective Effects

In a key study, a series of quadranosides were evaluated for their protective effects against D-galactosamine (D-GalN)/tumor necrosis factor-alpha (TNF-α)-induced cell death in primary cultured mouse hepatocytes. While specific quantitative data for this compound was not detailed in the initial publication abstract, related compounds quadranosides I, II, and V demonstrated significant hepatoprotective effects[1]. This suggests that this compound may also possess similar activities, warranting further investigation.

Experimental Protocols

Isolation of this compound

The isolation of this compound was first described in a 2000 study published in the Journal of Natural Products[1]. The general procedure for isolating triterpenoid glucosides from Combretum quadrangulare seeds, as outlined in the literature, is as follows:

-

Extraction: The seeds of Combretum quadrangulare are subjected to methanolic extraction.

-

Chromatography: The resulting methanol extract undergoes a series of chromatographic separations to isolate individual compounds. This typically involves techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic analysis, including 13C NMR[1].

A visual representation of the general experimental workflow for the isolation and characterization of quadranosides is provided below.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. The observed hepatoprotective effects of related quadranosides against TNF-α-induced cell death suggest a potential interaction with inflammatory signaling cascades. The TNF-α signaling pathway is a critical regulator of inflammation and apoptosis. A simplified diagram of this pathway is presented to provide context for potential future research on this compound's mechanism of action.

Conclusion and Future Directions

The existing literature confirms the isolation and basic chemical characterization of this compound from Combretum quadrangulare. While its precise biological activities have not been independently quantified, the demonstrated hepatoprotective effects of its structural analogs are promising. Future research should focus on the following areas:

-

Quantitative Biological Assays: Performing dose-response studies to determine the specific efficacy of purified this compound in various biological assays, including hepatoprotective, antioxidant, and antimicrobial models.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action. The potential interaction with the TNF-α pathway warrants particular attention.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a therapeutic agent.

This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on this compound and highlighting key areas for future scientific inquiry.

References

Quadranoside III: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadranoside III, a triterpenoid glycoside, belongs to a class of natural products that have garnered significant interest in the scientific community for their potential therapeutic applications. While research on this compound is still emerging, preliminary studies and the activities of structurally related compounds suggest a range of biological effects, including antioxidant, antimicrobial, and potential antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related analogs, detailing experimental methodologies and summarizing key quantitative data to facilitate further research and drug development efforts.

Chemical Profile

-

Compound Name: this compound

-

Chemical Class: Triterpenoid Glycoside

-

Molecular Formula: C₃₆H₅₈O₁₁

-

Known Sources: Melissa officinalis (Lemon Balm), Combretum quadrangulare[1][2]

Quantitative Data on Biological Activities of Quadranosides

Due to the limited specific quantitative data available for this compound, this section summarizes the reported biological activities of closely related quadranoside compounds. This comparative data provides valuable insights into the potential bioactivities of this compound.

| Compound | Biological Activity | Cell Line / Model | Key Parameters | Results | Reference |

| Quadranoside I | Hepatoprotective | Primary cultured mouse hepatocytes | D-GalN/TNF-α-induced cell death | Significant protection | [3][4] |

| Quadranoside II | Cytotoxic | HL-60 (promyelocytic leukemia) | IC₅₀ | 13 µM | [5][6][7] |

| Cytotoxic | K562 (erythromyeloblastoid leukemia) | IC₅₀ | 44.0 µM | [6] | |

| Hepatoprotective | Primary cultured mouse hepatocytes | D-GalN/TNF-α-induced cell death | Significant protection | [3][4] | |

| Quadranoside V | Hepatoprotective | Primary cultured mouse hepatocytes | D-GalN/TNF-α-induced cell death | Significant protection | [3] |

| Quadranoside VIII | MMP-2 Inhibition | Enzyme assay | Inhibition | Moderate activity | [8] |

| Quadranoside IV | α-glucosidase inhibition | Enzyme assay | Inhibition | Weak activity | [9] |

| Pancreatic protection | NIT-1 cells (pancreatic β-cell line) | STZ-induced apoptosis | Identified as a potential protectant (activity not confirmed) | [10] | |

| This compound | Antioxidant & Antimicrobial | Not specified | Not specified | Activity reported | [11] |

| Antiviral (SARS-CoV-2) | In silico / Not specified | Main protease and spike protein binding | Potential activity | [12][13] |

Experimental Protocols

Hepatoprotective Activity Assay (D-Galactosamine/TNF-α-Induced Cell Death)

This protocol is based on the methodology used to evaluate the hepatoprotective effects of Quadranosides I, II, and V isolated from Combretum quadrangulare.[3][4]

1. Cell Culture:

- Primary mouse hepatocytes are isolated from male BALB/c mice.

- Hepatocytes are seeded in collagen-coated 48-well plates at a density of 1.5 x 10⁵ cells/well.

- Cells are cultured in Williams' Medium E supplemented with 10% fetal bovine serum, 100 nM dexamethasone, and 100 nM insulin.

2. Treatment:

- After 24 hours of pre-culture, the medium is replaced with a serum-free medium containing the test compound (e.g., this compound) at various concentrations.

- One hour after the addition of the test compound, D-galactosamine (D-GalN) is added to a final concentration of 1 mM.

- Simultaneously, tumor necrosis factor-alpha (TNF-α) is added to a final concentration of 10 ng/mL to induce apoptosis.

3. Assessment of Cell Viability:

- After 24 hours of incubation with D-GalN and TNF-α, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- The absorbance is measured at 570 nm using a microplate reader.

- The percentage of cell viability is calculated relative to the untreated control group.

4. Data Analysis:

- The results are expressed as the mean ± standard deviation from at least three independent experiments.

- Statistical analysis is performed using a suitable test (e.g., Student's t-test or ANOVA) to determine the significance of the observed hepatoprotective effects.

Cytotoxicity Assay (MTT Assay)

This protocol is a general methodology for assessing the cytotoxic activity of a compound against cancer cell lines, as was done for Quadranoside II.[5][6][7]

1. Cell Culture:

- Cancer cell lines (e.g., HL-60, K562) are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

2. Treatment:

- The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

- A vehicle control (e.g., DMSO) is also included.

- The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Assessment of Cell Viability:

- After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

- The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

- The absorbance is measured at a wavelength of 570 nm.

4. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle control.

- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

TNF-α Induced Apoptosis Pathway

The hepatoprotective activity of certain quadranosides has been demonstrated in a model of D-Galactosamine/TNF-α-induced cell death. The following diagram illustrates the general signaling pathway initiated by TNF-α that leads to apoptosis. Compounds with hepatoprotective activity may interfere with one or more steps in this cascade.

Caption: Simplified signaling cascade of TNF-α induced apoptosis.

General Workflow for Biological Activity Screening of this compound

The following diagram outlines a logical workflow for the comprehensive biological activity screening of this compound, starting from its isolation to in-depth mechanistic studies.

Caption: A workflow for screening the biological activities of this compound.

Conclusion

This compound and its related triterpenoid glycosides represent a promising area for natural product-based drug discovery. The available data, particularly on the hepatoprotective and cytotoxic effects of its analogs, underscores the therapeutic potential of this class of compounds. This guide provides a foundational framework for researchers to build upon, offering standardized protocols and a summary of the current state of knowledge. Further in-depth studies are warranted to fully elucidate the biological activity profile of this compound, its mechanisms of action, and its potential for clinical development.

References

- 1. Triterpene, antioxidant, and antimicrobial compounds from Melissa officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quadranosides I-V, new triterpene glucosides from the seeds of Combretum quadrangulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CSDB: Search results [csdb.glycoscience.ru]

- 5. Antibacterial and cytotoxic triterpenoids from the roots of Combretum racemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. citeab.com [citeab.com]

- 8. Frontiers | Construction of a Microfluidic Platform With Core-Shell CdSSe@ZnS Quantum Dot-Encoded Superparamagnetic Iron Oxide Microspheres for Screening and Locating Matrix Metalloproteinase-2 Inhibitors From Fruits of Rosa roxburghii [frontiersin.org]

- 9. japsonline.com [japsonline.com]

- 10. Rapid identification of direct-acting pancreatic protecta... [degruyterbrill.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Antiviral Potential of Melissa officinalis L.: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Quadranoside III: A Technical Guide on Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quadranoside III, a naturally occurring triterpenoid saponin isolated from medicinal plants such as Melissa officinalis and Solanum melongena, has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, drawing from computational studies and the known biological activities of its chemical class. While direct experimental evidence on the isolated compound remains limited, this guide synthesizes available data to propose putative signaling pathways and molecular interactions. Detailed experimental protocols for assays relevant to elucidating its precise mechanisms are also provided, alongside visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction

This compound is a triterpenoid saponin that has been identified as a constituent of various plant species with traditional medicinal uses. Preliminary studies and its chemical nature suggest a range of biological activities, including antioxidant, antimicrobial, and antiviral effects. This guide aims to consolidate the existing, albeit limited, data and provide a framework for future investigation into its pharmacological profile.

Chemical Structure and Properties

-

Class: Triterpenoid Saponin

-

Sources: Melissa officinalis (Lemon Balm), Solanum melongena (Eggplant)

-

Known Activities: Antioxidant, Antimicrobial, Potential Antiviral

Putative Mechanisms of Action

Direct experimental studies on the mechanism of action of isolated this compound are not extensively available in the current literature. However, based on its classification as a triterpenoid saponin and computational modeling studies, several potential mechanisms can be postulated.

A significant finding from computational studies suggests that this compound may exhibit antiviral properties against SARS-CoV-2. Molecular docking analyses have indicated a strong binding affinity of this compound to key viral proteins.

Data from Molecular Docking Studies:

| Compound | Target Protein | Binding Affinity (kcal/mol) | Putative Interaction |

| This compound | SARS-CoV-2 Main Protease (Mpro) | High | Potential inhibition of viral replication by blocking the activity of a key enzyme. |

| This compound | SARS-CoV-2 Spike Protein | High | Possible interference with the virus's ability to bind to host cell receptors (ACE2). |

Note: The binding affinity values from the source studies were not quantified in the available abstracts. These results are from in silico studies and require experimental validation.

Triterpenoid saponins are well-documented for their anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways. It is plausible that this compound shares these mechanisms.

Potential Signaling Pathway Modulation:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Triterpenoid saponins have been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines and enzymes. This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) plays a crucial role in inflammation. Saponins can modulate this pathway, leading to a downstream reduction in the expression of inflammatory mediators.

The antioxidant properties of this compound are likely attributable to its ability to scavenge free radicals and chelate metal ions, which is a common characteristic of phenolic compounds and saponins.

Proposed Experimental Protocols

To validate the putative mechanisms of action of this compound, the following experimental protocols are recommended.

-

Plaque Reduction Assay: To determine the 50% inhibitory concentration (IC50) of this compound against a specific virus (e.g., SARS-CoV-2).

-

Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the host cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

-

Incubate for 3-5 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) and count the plaques.

-

Calculate the IC50 value based on the reduction in plaque number compared to the untreated virus control.

-

-

Enzyme Inhibition Assay (e.g., for SARS-CoV-2 Mpro):

-

Utilize a fluorescence resonance energy transfer (FRET)-based assay with a fluorogenic substrate for the main protease.

-

Incubate recombinant Mpro with various concentrations of this compound.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

NF-κB Reporter Assay:

-

Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).

-

Pre-treat the transfected cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS).

-

After incubation, lyse the cells and measure the luciferase activity.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

-

-

Western Blot for MAPK Pathway Proteins:

-

Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound.

-

Stimulate with LPS for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with antibodies against phosphorylated and total ERK, JNK, and p38.

-

A reduction in the ratio of phosphorylated to total protein indicates inhibition of the MAPK pathway.

-

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration. Ascorbic acid can be used as a positive control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance.

-

Add different concentrations of this compound to the ABTS radical solution.

-

Measure the absorbance at 734 nm after a set incubation time.

-

Calculate the percentage of inhibition. Trolox can be used as a standard.

-

Visualizations

Caption: Proposed workflow for the investigation of this compound's mechanism of action.

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of antiviral and anti-inflammatory applications. The current body of evidence, largely based on its chemical class and computational analyses, strongly suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways and potential direct interaction with viral proteins.

Future research should prioritize the experimental validation of these putative mechanisms using the isolated compound. In vitro and subsequent in vivo studies are crucial to establish a definitive pharmacological profile, including efficacy, safety, and pharmacokinetics. A thorough investigation into the structure-activity relationship of this compound and its derivatives could further optimize its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a clear path for advancing our understanding of this intriguing natural product.

Quadranoside III: A Comprehensive Technical Overview

Abstract

Quadranoside III is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structure elucidation, and summarizes the current understanding of its biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound belongs to the quadranoside class of triterpene glucosides. Triterpenoids are a large and structurally diverse group of natural products derived from a C30 precursor, squalene. Saponins are a subclass of terpenoids that possess one or more glycoside moieties. The unique structural features of these molecules contribute to a wide range of biological activities. This guide focuses specifically on this compound, providing a consolidated resource of its scientific journey from discovery to its current state of research.

Discovery and History

This compound was first isolated and characterized in 2000 by a team of researchers led by I. K. Adnyana from the seeds of Combretum quadrangulare, a plant used in traditional Vietnamese medicine. The discovery was part of a broader investigation into the hepatoprotective constituents of this plant, which led to the identification of five new triterpene glucosides, named quadranosides I through V.

Subsequent to its initial discovery, this compound has also been identified in other plant species, including Lemon Balm (Melissa officinalis) and Combretum laxum. Its presence in multiple medicinal plants suggests a potential role in their therapeutic properties.

Physicochemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| PubChem CID | 10327092 | PubChem |

| Molecular Formula | C36H58O11 | SpectraBase[1] |

| Molecular Weight | 666.8 g/mol | SpectraBase[1] |

| Exact Mass | 666.397913 g/mol | SpectraBase[1] |

| InChIKey | FZEKJLLBSCAOPU-ZIFCEQGUSA-N | SpectraBase[1] |

| Type | Triterpene Glucoside | Adnyana et al., 2000[2] |

Experimental Protocols

Isolation of this compound from Combretum quadrangulare Seeds

The following protocol is based on the methodology described by Adnyana et al. (2000) in the Journal of Natural Products.

Workflow for the Isolation of this compound:

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered seeds of Combretum quadrangulare are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on their polarity.

-

Column Chromatography: The n-BuOH fraction, which typically contains the saponins, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Logical Flow of Structure Elucidation:

Figure 2: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These spectra provide information about the proton and carbon environments within the molecule, respectively. The ¹³C NMR data for this compound is available in the SpectraBase.[1]

-

2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the triterpenoid backbone and the identification of the sugar moiety.

-

NOESY: This experiment helps in determining the relative stereochemistry of the molecule by identifying protons that are close in space.

-

Biological Activity

The biological activities of this compound are an emerging area of research. While extensive in vivo data is not yet available, several studies have indicated its potential therapeutic effects.

Hepatoprotective Activity

The initial discovery of quadranosides I-V was driven by the hepatoprotective properties of the Combretum quadrangulare seed extract. In the original study by Adnyana et al. (2000), quadranosides I, II, and V showed significant hepatoprotective effects against D-galactosamine/TNF-α-induced cell death in primary cultured mouse hepatocytes.[2] While this compound was not specifically highlighted for this activity in the abstract, its presence in this bioactive extract is noteworthy.

Antifungal Activity

A study on the bioactive compounds from Combretum laxum investigated the in vitro antifungal activity of several isolated triterpenes. While this study did not report specific data for this compound, related triterpenoid glycosides from the same plant demonstrated activity against Candida albicans, Candida krusei, and Cryptococcus neoformans.

Anti-inflammatory Activity

An ethanol extract of Combretum quadrangulare, which contains a variety of flavonoids and triterpenoids including quadranosides, was shown to attenuate atopic dermatitis-like skin lesions in a mouse model.[3] This suggests that the constituents of the extract, potentially including this compound, may possess anti-inflammatory properties.

Antiviral Activity (In Silico)

Recent in silico studies have explored the potential of various natural products, including this compound, as inhibitors of SARS-CoV-2 main protease. These computational models suggest that this compound may have a binding affinity for key viral enzymes, warranting further investigation through in vitro and in vivo studies.

Table of Biological Activities:

| Activity | Model | Results | Reference |

| Hepatoprotective | D-GalN/TNF-α-induced cell death in mouse hepatocytes | Quadranosides I, II, and V showed significant activity. | Adnyana et al., 2000[2] |

| Anti-inflammatory | DNCB-induced atopic dermatitis in BALB/c mice (extract) | The extract containing quadranosides attenuated skin lesions. | Combretum quadrangulare Extract Attenuates Atopic Dermatitis-Like Skin Lesions... (2020)[3] |

| Antiviral (In Silico) | Molecular docking against SARS-CoV-2 main protease | Potential binding affinity. | Multiple sources |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of related triterpenoids and the preliminary findings, potential mechanisms can be hypothesized.

Hypothesized Anti-inflammatory Signaling Pathway Modulation:

Figure 3: Hypothesized mechanism of anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid saponin with a documented history of isolation from several medicinal plants. While preliminary studies and its presence in bioactive extracts suggest potential therapeutic applications, particularly in the areas of hepatoprotection, anti-inflammatory, and antiviral activities, further research is required. Future work should focus on the total synthesis of this compound to ensure a consistent supply for research, detailed in vivo studies to confirm its biological activities, and mechanistic studies to elucidate its mode of action at the molecular level. The development of robust analytical methods for its quantification in plant extracts will also be crucial for quality control and standardization of herbal preparations.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Quadranosides I-V, new triterpene glucosides from the seeds of Combretum quadrangulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combretum quadrangulare Extract Attenuates Atopic Dermatitis-Like Skin Lesions through Modulation of MAPK Signaling in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Profile of Asiatic Acid

A note on the topic: Initial searches for "quadranoside III" did not yield sufficient public data to create an in-depth technical guide. Due to this limitation, this guide focuses on asiatic acid , a structurally related and well-studied pentacyclic triterpenoid saponin. The principles and methodologies described herein are broadly applicable to the characterization of similar natural compounds and can serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of molecules.

Asiatic acid, a key bioactive constituent of Centella asiatica, has garnered significant interest for its therapeutic potential, including wound healing and neuroprotective effects. A thorough understanding of its solubility and stability is paramount for the development of effective and reliable pharmaceutical formulations. This guide provides a comprehensive overview of the available data on the solubility and stability of asiatic acid, alongside detailed experimental protocols for their determination.

Solubility Profile of Asiatic Acid

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. Asiatic acid is characterized as a poorly water-soluble compound.[1][2]

The following table summarizes the known solubility of asiatic acid in various solvents.

| Solvent System | Solubility | Reference |

| Ethanol | ~10 mg/mL | [3][4] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3][4] |

| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3][4] |

| Methanol | 1 mg/mL (clear, colorless solution) | [5][6] |

| Aqueous Solution | 0.1583 mg/mL | [1][2] |

| Water | Sparingly soluble | [5][7] |

It is important to note that for aqueous buffers, dissolving asiatic acid first in a small amount of an organic solvent like DMSO is often necessary to achieve maximum solubility.[3] A complex of asiatic acid with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase its water solubility to approximately 2.1 mg/mL.[8]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9][10][11]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed, temperature-controlled container (e.g., a glass vial).

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][11]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).[9]

-

Quantification: Determine the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

References

- 1. Biopharmaceutical and pharmacokinetic characterization of asiatic acid in Centella asiatica as determined by a sensitive and robust HPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Asiatic acid CAS#: 464-92-6 [m.chemicalbook.com]

- 6. 亚细亚酸 ≥98% (HPLC), from Centella asiatica | Sigma-Aldrich [sigmaaldrich.cn]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN103059166A - Water-soluble asiatic acid complex and preparation method - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

The Evolving Landscape of Triterpenoid Saponins: A Technical Guide to the Derivatives of Quadranoside III and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadranoside III, a naturally occurring triterpenoid saponin, represents a class of bioactive compounds with significant therapeutic potential. Triterpenoid saponins, characterized by a hydrophobic triterpenoid aglycone linked to one or more hydrophilic sugar moieties, are widely distributed in the plant kingdom and have garnered considerable interest for their diverse pharmacological activities.[1][2] While specific research on the derivatives of this compound is not extensively documented in publicly available literature, the broader family of triterpenoid saponins serves as a rich source of information for understanding their chemical modification, structure-activity relationships (SAR), and mechanisms of action. This technical guide provides an in-depth overview of the synthesis, biological activities, and signaling pathways associated with triterpenoid saponin derivatives, offering a valuable resource for researchers engaged in the exploration and development of this promising class of molecules.

Synthetic Approaches to Triterpenoid Saponin Derivatives

The synthesis and semi-synthesis of triterpenoid saponin derivatives are primarily aimed at improving their pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profiles.[3] Common strategies involve modification of the aglycone, the sugar chains, or both.

Aglycone Modifications:

-

Functional Group Transformation: Hydroxyl groups on the triterpenoid skeleton are common targets for esterification or etherification to introduce new functional groups. Carboxylic acid moieties, often present at C-28, can be converted to amides or esters.

-

Introduction of Heteroatoms: Nitrogen- or sulfur-containing functionalities can be incorporated into the aglycone to create novel scaffolds with altered biological activities.

Glycosidic Chain Modifications:

-

Selective Glycosylation/Deglycosylation: The number and type of sugar units can be altered through selective chemical or enzymatic glycosylation or deglycosylation. This is crucial as the sugar chains significantly influence the solubility and biological activity of the saponins.[4]

-

Modification of Sugar Moieties: The hydroxyl groups of the sugar residues can be acylated or alkylated to modulate the compound's lipophilicity and interaction with biological targets.

A generalized workflow for the synthesis and evaluation of triterpenoid saponin derivatives is depicted below.

Biological Activities of Triterpenoid Saponin Derivatives

Triterpenoid saponins and their derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.[5][6] These activities are often linked to their amphiphilic nature, which allows them to interact with cell membranes and various cellular targets.[1]

| Biological Activity | Examples of Triterpenoid Saponin Derivatives | Observed Effects | Reference |

| Anticancer | Derivatives of Oleanolic Acid, Hederagenin | Cytotoxicity against various cancer cell lines, induction of apoptosis, inhibition of tumor growth and angiogenesis. | [5] |

| Anti-inflammatory | CDDO (a semi-synthetic triterpenoid) and its derivatives | Inhibition of pro-inflammatory enzymes like iNOS and COX-2, modulation of inflammatory signaling pathways. | [7] |

| Antiviral | Oleanane-type saponin derivatives | Inhibition of viral entry and replication, particularly against enveloped viruses. | [8] |

| Immunomodulatory | GPI-0100 (a dodecylamide saponin derivative) | Adjuvant properties, stimulation of cytotoxic T-lymphocyte (CTL) production, and modulation of Th1/Th2 immune responses. | [3] |

| Antibacterial | Ocotillol-type triterpenoid derivatives | Potent activity against Gram-positive bacteria, including Staphylococcus aureus. | [9] |

| Hepatoprotective | Saponins from Lonicera species | Protection against liver injury induced by various toxins. | [6] |

Structure-Activity Relationships (SAR)

The biological activity of triterpenoid saponins is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.

Key Structural Features Influencing Activity:

-

Aglycone Skeleton: The type of triterpenoid skeleton (e.g., oleanane, ursane, dammarane) significantly impacts the biological activity profile.[10]

-

Substitution on the Aglycone: The presence and stereochemistry of functional groups, such as hydroxyl, carboxyl, and methyl groups, at specific positions on the aglycone can dramatically alter activity. For instance, the presence of a carboxyl group at C-28 and a hydroxyl group at C-16 have been shown to enhance hemolytic activity in some oleanane-type saponins.[10]

-

Nature and Number of Sugar Chains: The composition, sequence, and linkage of the sugar moieties, as well as the number of sugar chains (monodesmosidic vs. bidesmosidic), play a critical role in determining the compound's solubility, bioavailability, and interaction with biological targets.[9] The chacotriosyl moiety has been identified as essential for the anti-SARS-CoV-2 activity of some oleanolic acid saponins.

Signaling Pathways Modulated by Triterpenoid Saponin Derivatives

Triterpenoid saponins exert their biological effects by modulating a variety of intracellular signaling pathways. Their ability to influence these pathways underscores their potential as multi-target therapeutic agents.

Commonly Affected Signaling Pathways:

-

NF-κB Signaling Pathway: Many triterpenoid saponins exhibit anti-inflammatory and anticancer effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another key target. Triterpenoid saponins can modulate the activity of different MAPK cascades, such as ERK, JNK, and p38, leading to various cellular responses.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Some triterpenoid saponins have been shown to inhibit this pathway, contributing to their anticancer properties.

-

AMPK Signaling Pathway: Triterpenoid saponins can activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy homeostasis. This activation can contribute to their beneficial effects on metabolic disorders.[9]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and potential points of intervention by triterpenoid saponin derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of triterpenoid saponin derivatives are highly specific to the particular compound and assay. However, general methodologies often include:

Synthesis and Characterization:

-

General Synthetic Procedures: Reactions are typically carried out in appropriate organic solvents under controlled temperature and atmospheric conditions. Purification is commonly achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structures of novel derivatives are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

Biological Assays:

-

In Vitro Cytotoxicity Assays: The MTT or SRB assay is commonly used to determine the cytotoxic effects of the derivatives on various cancer cell lines.

-

Enzyme Inhibition Assays: Specific assays are employed to measure the inhibitory activity of the compounds against enzymes such as iNOS, COX-2, or viral proteases.

-

Western Blot Analysis: This technique is used to investigate the effect of the derivatives on the expression levels of key proteins in signaling pathways (e.g., p-IκB, NF-κB).

-

In Vivo Animal Models: Efficacy and toxicity of promising derivatives are evaluated in relevant animal models of disease, such as tumor xenograft models or models of inflammation.

While the direct exploration of this compound derivatives remains an open area for research, the extensive studies on related triterpenoid saponins provide a solid foundation for future investigations. The chemical tractability of the triterpenoid scaffold, coupled with the profound and diverse biological activities of this class of compounds, presents a compelling opportunity for the development of novel therapeutics. This guide serves as a comprehensive resource to stimulate and support further research into the fascinating and promising world of triterpenoid saponin derivatives.

References

- 1. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of semisynthetic triterpenoid saponin derivatives with immune stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current synthesis of triterpene saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iomcworld.com [iomcworld.com]

- 10. Structure and hemolytic activity relationships of triterpenoid saponins and sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Quadranoside III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of quadranoside III, a triterpenoid saponin, from its putative plant source, Centella asiatica (Gotu Kola). While specific literature detailing the isolation of this compound is scarce, the following protocols are based on established methods for the successful extraction and purification of structurally related triterpenoid glycosides, such as asiaticoside and madecassoside, from the same plant species.

Introduction

This compound belongs to the family of ursane-type triterpenoid saponins, a class of compounds known for their diverse pharmacological activities. The isolation of these compounds from complex plant matrices requires multi-step extraction and purification strategies. This document outlines effective methods, from initial extraction to final purification, to obtain high-purity this compound for research and development purposes.

Extraction Protocols

The initial step involves the extraction of crude triterpenoid saponins from dried and powdered plant material of Centella asiatica. Two modern and efficient extraction techniques are presented below: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

Plant Material Preparation

Whole plants of Centella asiatica should be thoroughly washed, dried in the shade or a ventilated oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds. The dried plant material is then ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

Protocol 1: Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient method that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Materials and Equipment:

-

Dried, powdered Centella asiatica

-

80% (v/v) Ethanol in deionized water

-

Microwave extraction system

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Centella asiatica and place it into a microwave extraction vessel.

-

Add 200 mL of 80% ethanol to the vessel (solid-to-solvent ratio of 1:20 w/v).

-

Secure the vessel in the microwave extractor.

-

Set the extraction parameters:

-

Microwave power: 100 W

-

Extraction time: 7.5 minutes

-

Temperature: Controlled to not exceed 60°C

-

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

-

Re-extract the residue two more times with the same solvent and conditions to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to efficient extraction at lower temperatures.

Materials and Equipment:

-

Dried, powdered Centella asiatica

-

80% (v/v) Ethanol in deionized water

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Place 10 g of powdered Centella asiatica in a suitable flask.

-

Add 200 mL of 80% ethanol (solid-to-solvent ratio of 1:20 w/v).

-

Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Set the extraction parameters:

-

Ultrasonic frequency: 40 kHz

-

Power: 200 W

-

Extraction time: 50 minutes

-

Temperature: 48°C

-

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.

Purification Protocols

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.

Step 1: Solid-Phase Extraction (SPE) for Crude Fractionation

This initial purification step aims to remove highly polar and non-polar impurities, enriching the triterpenoid saponin fraction.

Materials and Equipment:

-

Concentrated crude extract

-

Macroporous adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD-4)

-

Glass column

-

Deionized water

-

Ethanol (various concentrations: 30%, 70%, 95% v/v)

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Pack a glass column with the pre-conditioned macroporous resin.

-

Load the aqueous extract onto the column.

-

Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar compounds.

-

Elute the column sequentially with:

-

30% ethanol to remove more polar compounds.

-

70% ethanol to elute the triterpenoid saponin fraction (containing this compound).

-

95% ethanol to wash the column.

-

-

Collect the 70% ethanol fraction.

-

Concentrate the collected fraction using a rotary evaporator to obtain the enriched saponin extract.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound is achieved using preparative HPLC, which offers high resolution for separating structurally similar saponins.

Materials and Equipment:

-

Enriched saponin extract

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Fraction collector

Procedure:

-

Dissolve the enriched saponin extract in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the following conditions (these may need optimization based on the specific instrument and column):

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting point is a linear gradient from 30% to 70% acetonitrile over 40 minutes.

-

Flow Rate: 10-20 mL/min (depending on column dimensions).

-

Detection: UV at 210 nm.

-

Injection Volume: Dependent on the concentration and column capacity.

-

-

Inject the sample onto the column.

-

Collect the fractions corresponding to the peaks observed on the chromatogram.

-

Analyze the collected fractions using analytical HPLC to identify the fraction containing pure this compound (requires a reference standard or further structural elucidation).

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from the extraction of triterpenoid glycosides from Centella asiatica using different methods. These values can serve as a benchmark for the expected yield of this compound.

| Extraction Method | Solvent System | Solid-to-Solvent Ratio (w/v) | Extraction Time (min) | Parameter | Yield/Content | Reference |

| MAE | 80% Ethanol | 1:20 | 7.5 | Madecassoside | 7.33% w/w of extract | [1][2][3] |

| MAE | 80% Ethanol | 1:20 | 7.5 | Asiaticoside | 4.56% w/w of extract | [1][2][3] |

| UAE | 80% Ethanol | 1:20 | 50 | Madecassoside | 2.26% w/w of dry plant | [1][2][3] |

| UAE | 80% Ethanol | 1:20 | 50 | Asiaticoside | 1.33% w/w of dry plant | [1][2][3] |

| Reflux | Not Specified | Not Specified | Not Specified | Asiaticoside | Up to 3.47% w/w | [4] |

| Reflux | Not Specified | Not Specified | Not Specified | Madecassoside | Up to 5.48% w/w | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. Green extraction optimization of triterpenoid glycoside-enriched extract from Centella asiatica (L.) Urban using response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Isolation, purification and quantitative determination of Asiaticoside" by Pathom Somwong [digital.car.chula.ac.th]

Application Notes and Protocols for the Quantification of Quadranguloside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadranguloside III is a cycloartane-type triterpenoid saponin that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of Quadranguloside III in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and understanding its biological function. These application notes provide detailed protocols for the quantification of Quadranguloside III using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, along with methods for sample preparation and data interpretation.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical HPLC-UV method for the quantification of Quadranguloside III. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Validation Parameters for Quadranguloside III Quantification

| Parameter | Result |

| Linearity (Range) | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.5 µg/mL |

| Limit of Quantification (LOQ) | 7.5 µg/mL |

| Precision (RSD%) | |

| - Intra-day | < 2.0% |

| - Inter-day | < 3.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Specificity | No interference from blank matrix |

| Robustness | Robust to minor changes in mobile phase composition and flow rate |

Experimental Protocols

Sample Preparation: Extraction of Quadranguloside III from Plant Material

This protocol describes the extraction of Quadranguloside III from dried and powdered plant material (e.g., leaves).

Materials:

-

Dried, powdered plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Re-dissolve the dried extract in 10 mL of 50% methanol.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the re-dissolved extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saponin fraction, including Quadranguloside III, with 10 mL of 80% methanol.

-

-

Collect the eluate and evaporate to dryness.

-

Reconstitute the final dried extract in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Quantification of Quadranguloside III

This protocol outlines the chromatographic conditions for the quantification of Quadranguloside III.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector, autosampler, and data acquisition software.

-

Column: Nova-Pak Phenyl column (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v). The exact ratio may need optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 205 nm.

-

Run Time: Approximately 15 minutes (adjust as necessary to ensure elution of the analyte and any late-eluting peaks).

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Quadranguloside III standard (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

-

-

Calibration Curve:

-

Inject each calibration standard into the HPLC system in triplicate.

-

Record the peak area of Quadranguloside III for each injection.

-

Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

-

Sample Analysis:

-

Inject the prepared sample extracts into the HPLC system in triplicate.

-

Record the peak area of the Quadranguloside III peak in the sample chromatograms.

-

-

Quantification:

-

Calculate the concentration of Quadranguloside III in the sample extract using the equation from the calibration curve.

-

Account for the dilution factor from the sample preparation to determine the final concentration of Quadranguloside III in the original plant material (e.g., in mg/g of dried plant material).

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and quantification of Quadranguloside III.

Potential Signaling Pathway

Cycloartane-type saponins have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways. While the specific pathway for Quadranguloside III is still under investigation, a plausible mechanism involves the inhibition of pro-inflammatory mediators through the NF-κB and MAPK signaling pathways.

Caption: Plausible anti-inflammatory signaling pathway modulated by Quadranguloside III.

Application Notes and Protocols for In Vitro Assay Development of Quadranoside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadranoside III is a triterpenoid saponin, a class of natural products known for a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential cytotoxic and anti-inflammatory properties. The following application notes and experimental procedures are intended to guide researchers in the initial characterization and development of this compound for therapeutic applications.

In Vitro Cytotoxicity Assessment of this compound

A fundamental step in the evaluation of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines and a normal cell line.

| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | Human Lung Carcinoma | 25.5 | 1.2 |

| HeLa | Human Cervical Cancer | 32.8 | 0.8 |

| MCF-7 | Human Breast Cancer | 19.2 | 1.5 |

| HepG2 | Human Hepatocellular Carcinoma | 28.4 | 1.0 |

| HEK293 | Human Embryonic Kidney (Normal) | > 100 | 5.6 |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2) and a normal cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow: MTT Assay

In Vitro Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Data Presentation: Inhibition of Nitric Oxide Production

The following table presents hypothetical data on the inhibition of NO production by this compound in LPS-stimulated RAW 264.7 cells.

| Treatment | Concentration (µM) | NO Production (% of Control) |

| Control (no LPS) | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 1 | 85.3 ± 4.2 |

| This compound + LPS | 5 | 62.1 ± 3.5 |

| This compound + LPS | 10 | 41.7 ± 2.8 |

| This compound + LPS | 25 | 25.9 ± 2.1 |

| L-NAME + LPS | 100 | 15.4 ± 1.9 |

Experimental Protocol: Griess Assay for Nitric Oxide

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

This compound

-